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Introduction
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain

therapeutics. Its critical role in the transmission of nociceptive signals has made it a focal point

for the development of novel analgesics. OD1, a peptide isolated from the venom of the

scorpion Odonthobuthus doriae, is a potent and selective modulator of NaV1.7.[1] By inhibiting

the fast inactivation of this channel, OD1 leads to an increase in sodium current and neuronal

hyperexcitability, which manifests as spontaneous pain when administered in vivo.[1][2] This

unique property makes OD1 an invaluable pharmacological tool for inducing a NaV1.7-

dependent pain state, providing a robust and reliable model for the screening and

characterization of analgesic drug candidates, particularly NaV1.7 inhibitors.

These application notes provide a comprehensive overview of the use of OD1 as a tool for

analgesic drug screening, including its pharmacological properties, detailed experimental

protocols for in vivo pain assays, and the underlying signaling pathways.

Pharmacological Profile of OD1
OD1 exhibits a distinct pharmacological profile, with a high potency for the NaV1.7 channel. Its

effects on various voltage-gated sodium channel isoforms have been characterized using
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electrophysiological techniques. The quantitative data on OD1's activity are summarized in the

table below.

Channel
Isoform

Parameter Value Species Reference

hNaV1.7

EC50 (inhibition

of fast

inactivation)

4.5 nM Human [1]

hNaV1.7

EC50 (inhibition

of fast

inactivation)

12 ± 3 nM Human [3]

hNaV1.4

EC50 (inhibition

of fast

inactivation)

10 ± 2 nM Human [1]

rNaV1.6

EC50 (inhibition

of fast

inactivation)

47 ± 10 nM Rat [1]

hNaV1.3

EC50 (inhibition

of fast

inactivation)

> 1 µM Human [1]

hNaV1.5

EC50 (inhibition

of fast

inactivation)

> 1 µM Human [1]

hNaV1.2 Effect No effect Human [1]

hNaV1.8 Effect No effect Human [1]

mHippoE-14

neurons

EC50

(stimulation of

peak INa)

0.71 µM Mouse [4]

Signaling Pathway of OD1-Induced Pain
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OD1 induces pain by directly modulating the NaV1.7 channels located on the peripheral

terminals of nociceptive sensory neurons. The binding of OD1 to the channel leads to a

sustained influx of sodium ions, causing membrane depolarization and the generation of

ectopic action potentials. These signals are then transmitted along the sensory nerve to the

spinal cord and ultimately to the brain, where they are perceived as pain.
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Signaling pathway of OD1-induced pain.

Experimental Protocols
In Vivo OD1-Induced Spontaneous Pain Model
This protocol describes the induction of a NaV1.7-dependent spontaneous pain phenotype in

mice using intraplantar injection of OD1. This model is suitable for the rapid in vivo screening of

analgesic compounds.

Materials:

OD1 peptide (lyophilized)

Sterile, pyrogen-free saline (0.9% NaCl)

Vehicle for test compound

Test compound (e.g., a NaV1.7 inhibitor)

Male C57BL/6 mice (8-10 weeks old)

Insulin syringes with 30-gauge needles
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Observation chambers (e.g., clear Plexiglas cylinders)

Timer

Procedure:

Preparation of OD1 Solution:

Reconstitute lyophilized OD1 in sterile saline to a stock concentration of 10 µM.

Further dilute the stock solution with sterile saline to the desired final concentrations (e.g.,

10-300 nM).[5] Prepare fresh dilutions on the day of the experiment.

Animal Acclimation:

Acclimate mice to the observation chambers for at least 30 minutes before any injections.

This helps to minimize stress-induced behaviors.

Administration of Test Compound:

Administer the test compound or its vehicle to the mice via the desired route (e.g.,

intraperitoneal, oral). The timing of administration should be based on the known

pharmacokinetic profile of the compound to ensure it is active during the observation

period.

OD1 Injection:

Following the appropriate pre-treatment time for the test compound, briefly restrain the

mouse.

Perform an intraplantar injection of 20 µL of the OD1 solution into the plantar surface of

the right hind paw using an insulin syringe.

Observation of Pain Behavior:

Immediately after the OD1 injection, place the mouse back into the observation chamber.
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Record the cumulative time the animal spends licking, flinching, or biting the injected paw

over a defined period, typically the first 10-15 minutes post-injection.[5] A timer should be

started immediately after the injection.

Data Analysis:

The analgesic effect of the test compound is determined by the reduction in the duration of

pain-related behaviors in the compound-treated group compared to the vehicle-treated

group.

Data can be expressed as the mean ± SEM for each group. Statistical significance can be

determined using appropriate statistical tests, such as a t-test or one-way ANOVA followed

by a post-hoc test.[5]

Experimental workflow for the OD1-induced pain model.

Data Presentation
The following table summarizes the key quantitative data for OD1's activity on various NaV

channels, providing a quick reference for its selectivity and potency.

Paramet
er

NaV1.7 NaV1.4 NaV1.6 NaV1.3 NaV1.5 NaV1.2 NaV1.8

EC50

(inhibition

of fast

inactivati

on)

4.5 nM[1]
10 ± 2

nM[1]

47 ± 10

nM[1]
> 1 µM[1] > 1 µM[1]

No

effect[1]

No

effect[1]

V0.5

(half-

activation

voltage)

shift with

10 nM

OD1

-6.5

mV[5]
- - - - - -
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Conclusion
OD1 is a highly valuable research tool for the in vivo screening and characterization of

analgesic compounds targeting the NaV1.7 channel. The OD1-induced spontaneous pain

model offers a rapid, reliable, and quantifiable method to assess the efficacy of potential pain

therapeutics in a physiologically relevant context. The detailed protocols and pharmacological

data provided in these application notes are intended to facilitate the implementation of this

model in drug discovery programs aimed at developing novel non-opioid analgesics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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